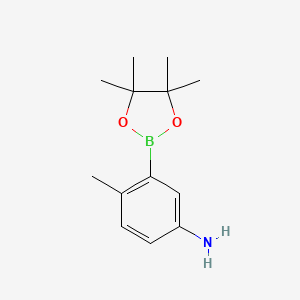

4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin

Übersicht

Beschreibung

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C13H20BNO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Borylierungsreaktionen

Diese Verbindung wird in der organischen Synthese, insbesondere bei Borylierungsreaktionen, ausgiebig verwendet. Sie dient als Borylierungsmittel, um organischen Molekülen Bor einzuführen, ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen. So kann sie beispielsweise zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden .

Medizinische Chemie: Medikamentenentwicklung

In der medizinischen Chemie ist diese Verbindung wertvoll für die Entwicklung neuer Medikamente. Sie kann verwendet werden, um Boronsäurederivate zu erzeugen, die wichtige Zwischenprodukte bei der Synthese verschiedener Medikamente sind. Diese Derivate können als Proteaseinhibitoren wirken und sind potenzielle Kandidaten für die Behandlung von Krankheiten wie Krebs und Diabetes .

Materialwissenschaften: Polymersynthese

Die Verbindung findet Anwendung in den Materialwissenschaften für die Synthese neuartiger Polymere. Sie kann zur Herstellung von Copolymeren verwendet werden, die aufgrund ihrer einzigartigen optischen und elektrochemischen Eigenschaften Anwendungen in der Elektronik und Photonik finden .

Katalyse: Übergangsmetallkatalysatoren

In der Katalyse wird diese Verbindung zur Herstellung von Übergangsmetallkatalysatoren verwendet, die für verschiedene chemische Reaktionen unerlässlich sind. Diese Katalysatoren können die Hydroborierung von Alkyl- oder Arylalkinen und Alkenen erleichtern, was zur Bildung von Boronsäureestern führt .

Analytische Chemie: Chemosensoren

Aufgrund des Boronsäureteils kann diese Verbindung zur Entwicklung von Chemosensoren verwendet werden. Diese Sensoren können kleine Moleküle wie Zucker und Aminosäuren nachweisen und quantifizieren, was in der Diagnostik und Umweltüberwachung entscheidend ist .

Nanotechnologie: Nanopartikelfunktionalisierung

In der Nanotechnologie kann die Verbindung zur Funktionalisierung der Oberfläche von Nanopartikeln verwendet werden. Diese Funktionalisierung kann den Nanopartikeln bestimmte Eigenschaften verleihen, wie z. B. das Anvisieren von Krebszellen oder die kontrollierte Abgabe von Medikamenten .

Biochemie: Proteinmodifikation

Die Boronsäuregruppe in dieser Verbindung kann reversible kovalente Bindungen mit cis-Diolen bilden, die in den Seitenketten von Serin oder Threonin in Proteinen vorhanden sind. Diese Eigenschaft wird in der Biochemie zur Proteinmodifikation und -markierung genutzt .

Landwirtschaftliche Chemie: Pflanzenwachstumsregulatoren

Schließlich können Derivate dieser Verbindung in der landwirtschaftlichen Chemie als Pflanzenwachstumsregulatoren wirken. Sie können das Wachstum und die Entwicklung von Pflanzen beeinflussen und so zu höheren Ernteerträgen führen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of boron, which can form a complex with a transition metal catalyst, facilitating the transfer of an organic group to another molecule .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids and their esters are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids and their esters are known to have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the formation and stability of the boronate esters that boronic acids and their esters form with biological molecules . Additionally, the presence of other molecules that can interact with boronic acids and their esters can also influence their action .

Biochemische Analyse

Biochemical Properties

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling process. Additionally, it can interact with proteins and other biomolecules through boron-oxygen interactions, which can influence the reactivity and stability of the compound in biological systems .

Cellular Effects

The effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles and metabolic fluxes within cells . These effects can vary depending on the concentration and exposure duration of the compound.

Molecular Mechanism

At the molecular level, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound can act as an enzyme inhibitor or activator, depending on the context, and can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . Threshold effects and dose-response relationships are important considerations in the study of this compound’s effects in animal models.

Metabolic Pathways

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic fluxes and alter the levels of specific metabolites within cells

Eigenschaften

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNBWHDRLCVZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582076 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-69-1 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)